molecular formula C22H22N2O5S B2734274 2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide CAS No. 946252-74-0

2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide

Cat. No.: B2734274
CAS No.: 946252-74-0
M. Wt: 426.49
InChI Key: XJJFJUUZUUQSBU-UHFFFAOYSA-N
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Description

2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide is a complex organic compound that features a sulfonyl group, a methoxyphenyl group, and a pyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyridinone Core: This can be achieved through a condensation reaction involving a suitable diketone and an amine under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using sulfonyl chlorides in the presence of a base such as pyridine.

    Attachment of the Methoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction.

    Final Coupling with N-phenylacetamide: This can be achieved through an amide coupling reaction using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include thiols or sulfides.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in anti-inflammatory and anticancer research.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound in biological systems often involves its interaction with specific enzymes or receptors. The sulfonyl group can act as a strong electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function. The methoxyphenyl group may enhance the compound’s binding affinity to certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenylsulfonyl derivatives: These compounds share the sulfonyl and methoxyphenyl groups but differ in their core structures.

    Pyridinone derivatives: Compounds with a pyridinone core but different substituents.

Uniqueness

2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various fields.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-15-13-16(2)24(14-20(25)23-17-7-5-4-6-8-17)22(26)21(15)30(27,28)19-11-9-18(29-3)10-12-19/h4-13H,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJFJUUZUUQSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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